The synthesis of 2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride typically involves a multistep procedure. A key step is the Suzuki–Miyaura cross-coupling reaction of 4-(bromodifluoroacetyl)morpholine with 2-pyridyl boronic acid. This reaction yields the intermediate 2,2-difluoro-2-(2-pyridyl)acetamide. Subsequent transformation of the difluoroacetamide group to a difluoroethylamine, followed by hydrochloride salt formation, provides the target compound [].
The mechanism of action for 2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride is highly dependent on the specific application and the final molecule in which it is incorporated. For example, when incorporated into a coumarin derivative, it exhibited anti-cancer activity by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway in non-small cell lung cancer [].
Medicinal Chemistry: As a fluorinated analogue of octopamine and noradrenaline, it serves as a valuable building block for synthesizing biologically active compounds with potential applications in treating various diseases []. For example, it was utilized in the development of a potent thrombin inhibitor, RWJ-671818, potentially useful for treating venous and arterial thrombosis [].
Materials Science: The difluoromethylene group can contribute to altered electronic properties and self-assembly behaviors, making it relevant for developing advanced materials [].
Catalysis: Incorporating 2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride as a structural motif in organometallic complexes can influence the catalyst's activity, selectivity, and stability [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2